
4-Iodoanisole
Overview
Description
4-Iodoanisole: 1-iodo-4-methoxybenzene , is an organic compound with the molecular formula C7H7IO . It is a derivative of anisole, where an iodine atom is substituted at the para position of the benzene ring. This compound appears as white to off-white needle-like crystals and is soluble in organic solvents such as ethanol, ether, and chloroform .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iodoanisole can be synthesized through the iodination of anisole. One common method involves the reaction of anisole with iodine chloride in glacial acetic acid. The reaction mixture is refluxed for 3.5 hours, then cooled and poured into ice water to precipitate this compound. The product is then purified by washing with sodium sulfite solution and recrystallizing from methanol .
Industrial Production Methods: In industrial settings, this compound can be produced using a similar method but with more controlled conditions to ensure high yield and purity. The process involves the use of sodium hypochlorite and sodium iodide to generate iodine chloride in situ, which then reacts with anisole. The reaction is carried out at elevated temperatures, followed by phase separation and purification steps .
Chemical Reactions Analysis
Types of Reactions: 4-Iodoanisole undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form 4-iodophenol and other related compounds.
Reduction Reactions: It can be reduced to form anisole or other derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Products like 4-methoxyaniline or 4-methoxyphenol.
Oxidation: Products like 4-iodophenol.
Reduction: Products like anisole.
Scientific Research Applications
Pharmaceutical Applications
4-Iodoanisole serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its utility is particularly noted in the following areas:
- Synthesis of Alkaloids : this compound is utilized in the total synthesis of alkaloids, which are a class of naturally occurring compounds that have significant pharmacological effects. For instance, it has been used in reactions involving RhCl(CO)(P[OCH(CF)]) followed by hydrolysis and deprotection to produce complex alkaloid structures .
- Radioiodination : This compound is used in the synthesis of radioiodinated aryl iodides, which are important in nuclear medicine for imaging and therapeutic applications. The process involves converting arylboronate esters to iodine-123 labeled products, achieving high yields of radiochemically pure substances .
- Metabolism Studies : Research has shown that this compound undergoes oxidative metabolism in rat liver microsomes, yielding various phenolic compounds. This aspect is crucial for understanding the metabolic pathways and potential toxicity of pharmaceutical agents .
Organic Synthesis
In organic chemistry, this compound is employed as a versatile building block for numerous synthetic transformations:
- Heck Reaction : It participates in palladium-catalyzed Heck reactions with alkenes, such as styrene and methyl acrylate. These reactions are pivotal for forming carbon-carbon bonds and constructing complex organic molecules .
- Catalytic Activation : A novel catalytic approach has been developed using this compound to activate esters containing a hydroxyphenyl group. This method enhances the reactivity of esters, facilitating various chemical transformations .
Material Science
The compound also finds applications in material science:
- Liquid Crystals : this compound acts as a key intermediate in the synthesis of liquid crystal materials, which are essential for display technologies and other electronic applications. Its properties allow for precise control over the alignment and behavior of liquid crystal phases .
Environmental Considerations
The synthesis of this compound has evolved to incorporate greener methodologies. Recent methods utilize sodium hypochlorite and sodium iodide as safer iodinating agents instead of toxic iodine chloride. This shift not only enhances safety but also improves the environmental footprint of its production .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-iodoanisole involves its ability to undergo various chemical transformations. In biological systems, it can be metabolized by liver enzymes to form reactive intermediates that can interact with cellular components. The iodine atom in this compound can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
4-Bromoanisole: Similar structure but with a bromine atom instead of iodine.
4-Chloroanisole: Similar structure but with a chlorine atom instead of iodine.
4-Fluoroanisole: Similar structure but with a fluorine atom instead of iodine.
Comparison:
Reactivity: 4-Iodoanisole is generally more reactive in substitution reactions compared to its bromo, chloro, and fluoro counterparts due to the larger size and lower bond dissociation energy of the carbon-iodine bond.
Biological Activity
4-Iodoanisole, also known as p-iodoanisole, is an organic compound with the chemical formula C₇H₇IO. It is a derivative of anisole, characterized by the presence of an iodine atom at the para position relative to the methoxy group. This compound has garnered attention for its diverse biological activities and applications in synthetic organic chemistry. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
This compound is classified under aryl iodides and exhibits significant reactivity due to the presence of the iodine atom, which can participate in various chemical reactions including nucleophilic substitutions and cross-coupling reactions. The molecular structure can be represented as follows:
Antitumor Activity
Research indicates that this compound derivatives exhibit notable antitumor properties. A study focusing on microtubule-targeting agents (MTAs) demonstrated that compounds related to this compound showed potent microtubule depolymerizing activities, which are crucial for inhibiting cancer cell proliferation. Specifically, compounds derived from this compound were evaluated in various cancer cell lines, revealing significant cytotoxic effects with IC₅₀ values less than 10 nM in several instances .
Table 1: Antitumor Activity of this compound Derivatives
Compound | Cell Line | IC₅₀ (nM) | Mechanism of Action |
---|---|---|---|
Compound 3 | MDA-MB-435 | <10 | Microtubule depolymerization |
Compound 4 | HeLa | <20 | Microtubule assembly inhibition |
Compound 6 | A-10 | <15 | Induction of mitotic arrest |
The mechanisms identified include inhibition of tubulin assembly and induction of mitotic arrest, leading to cell cycle accumulation in the G₂/M phase .
Cross-Coupling Reactions
This compound serves as an effective substrate in palladium-catalyzed cross-coupling reactions. Its high reactivity facilitates C–N bond formation with amines, yielding products at significantly faster rates compared to other halogenated anisoles. For instance, a study reported that reactions involving this compound and aniline achieved high yields in as little as five minutes at low catalyst loading (0.01 mol%)—a notable improvement over traditional methods .
Table 2: Reaction Efficiency of this compound in C–N Coupling
Reaction Type | Catalyst Loading (mol%) | Reaction Time (min) | Yield (%) |
---|---|---|---|
Aniline Coupling | 0.01 | 5 | >90 |
Other Anisoles | >0.5 | >30 | <50 |
This efficiency underscores the utility of this compound in synthetic organic chemistry, particularly in drug development where rapid synthesis is crucial.
Study on Anticancer Properties
In a preclinical evaluation, a derivative of this compound was tested against multiple cancer cell lines using the NCI-60 cell line panel. The results highlighted its potential as a novel anticancer agent due to its ability to circumvent drug resistance mechanisms commonly associated with established chemotherapeutics like paclitaxel and docetaxel .
Synthesis and Characterization
A comprehensive study on the synthesis of tris(4-methoxyphenyl)phenylsilane using this compound illustrated its versatility in creating complex organic structures. The optimization involved varying bases and solvents to enhance yield and reaction rates, demonstrating the compound's role as a pivotal intermediate .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 4-Iodoanisole with high yield and purity?
- Methodology : The iodination of anisole using KI and KIO₃ in aqueous methanol under acidic conditions (HCl) is a widely cited method. This protocol yields this compound with >90% conversion and isolated yields of ~85% after extraction and purification. Alternative methods include microwave-assisted coupling (e.g., with Pd(OAc)₂/CuI catalysts), which reduces reaction time from 16 hours to 1 hour while improving yields (52% vs. 22% under conventional heating) .
- Key Data :
- Conventional method: 22% yield, 80°C, 16 h .
- Microwave-assisted: 52% yield, 120°C, 1 h .
Q. How can researchers characterize this compound to confirm its identity and purity?
- Methodology : Use spectroscopic techniques (¹H/¹³C NMR, IR) to verify the methoxy (-OCH₃) and iodo substituents. Melting point determination (48–51°C) and GC-MS analysis are critical for purity assessment. For novel derivatives, elemental analysis and X-ray crystallography (if crystalline) provide structural confirmation .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- Properties :
- Molecular weight: 234.04 g/mol .
- Melting point: 48–51°C; Boiling point: 237°C at 726 mmHg .
- Solubility: Insoluble in water; soluble in organic solvents (e.g., dichloromethane, DMF) .
Advanced Research Questions
Q. How can reaction conditions be optimized for Heck coupling or cross-coupling reactions involving this compound?
- Methodology :
- Catalyst selection : Pd(OAc)₂ with CuI co-catalyst in DMF/piperidine for Suzuki-Miyaura reactions .
- Solvent effects : Supercritical CO₂-expanded solvents enhance reaction rates and isomer selectivity (e.g., 94% conversion in 24 hours for 4-methoxybiphenyl synthesis) .
- Parameter tuning : Adjust temperature (80–120°C), microwave irradiation, and ligand ratios to improve yield and reduce byproducts .
Q. What mechanistic insights explain the reactivity of this compound in Au(I)-mediated oxidative addition reactions?
- Findings : Au(I) complexes (e.g., 2a/2b) react with this compound to form triazolium salts via Csp²–I bond cleavage. X-ray crystallography confirms co-crystallization of intermediates (e.g., 8a-OMe and 9a), highlighting steric and electronic effects of the methoxy group .
Q. How can researchers resolve contradictions in reported isomer ratios during this compound-mediated reactions?
- Approach :
- Replicate conditions : Compare isomer distributions (e.g., trans:cis ratios) under varying temperatures and solvents. For example, supercritical CO₂ yields a 4.5:1 trans:cis ratio in Heck reactions .
- Analytical rigor : Use GC-MS or HPLC to quantify isomers and identify side reactions (e.g., dehalogenation) .
Q. What safety protocols are critical when handling this compound in large-scale syntheses?
- Guidelines :
- Exposure limits : Avoid inhalation/contact; use fume hoods and nitrile gloves.
- Waste management : Neutralize acidic byproducts before disposal .
Q. Which analytical methods best assess trace impurities in this compound batches?
- Techniques :
- Chromatography : HPLC with UV detection (λ = 254 nm) to quantify residual anisole or iodinated byproducts.
- Spectroscopy : FT-IR to detect oxidation products (e.g., iodoxy derivatives) .
Q. How can computational modeling predict the reactivity of this compound in novel reaction pathways?
- Methods :
- DFT calculations : Simulate transition states for iodination or cross-coupling reactions.
- Docking studies : Explore interactions with catalytic sites (e.g., Pd or Au complexes) .
Q. What are emerging applications of this compound in organic synthesis or material science?
- Applications :
- Pharmaceutical intermediates : Synthesis of antiviral nucleosides via C-8 arylations .
- Ligand design : Methoxy-iodo motifs in coordination polymers for catalysis .
Properties
IUPAC Name |
1-iodo-4-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSZENVIJHPFNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061015 | |
Record name | Benzene, 1-iodo-4-methoxy- | |
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Molecular Weight |
234.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow powder; [Alfa Aesar MSDS] | |
Record name | 4-Iodoanisole | |
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CAS No. |
696-62-8 | |
Record name | 4-Iodoanisole | |
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Record name | 4-Iodoanisole | |
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Record name | 4-Iodoanisole | |
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Record name | Benzene, 1-iodo-4-methoxy- | |
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Record name | Benzene, 1-iodo-4-methoxy- | |
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Record name | 4-iodoanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.727 | |
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Record name | 4-Iodoanisole | |
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